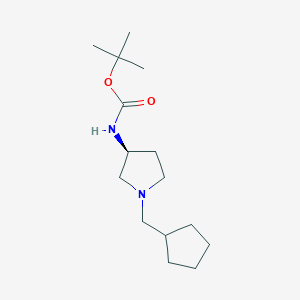

(S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate

Vue d'ensemble

Description

(S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate is a chiral carbamate compound that has gained attention in various fields of research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with a cyclopentylmethyl group and a tert-butyl carbamate moiety, making it an interesting subject for synthetic and mechanistic studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be introduced via alkylation reactions using cyclopentylmethyl halides or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Hydrolysis of the Carbamate Group

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic pathways.

Key Findings :

-

Hydrolysis efficiency depends on steric hindrance from the cyclopentylmethyl group, which slightly slows reaction kinetics compared to unsubstituted analogs.

-

The (S)-configuration of the pyrrolidine ring does not significantly alter hydrolysis rates but ensures chirality retention in the product .

Nucleophilic Substitution at the Carbamate Carbon

The electrophilic carbonyl carbon in the carbamate group is susceptible to nucleophilic attack, enabling functional group transformations.

| Reagents | Products | Applications |

|---|---|---|

| Grignard reagents (R-Mg-X) | Substituted urea derivatives | Synthesis of branched ureas for pharmaceutical intermediates. |

| Amines (RNH₂) | Unsymmetrical carbamates | Modular construction of carbamate libraries. |

Stereochemical Considerations :

-

The cyclopentylmethyl group induces steric effects, favoring nucleophilic attack from the less hindered face of the pyrrolidine ring.

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives, altering the compound’s electronic properties.

| Oxidizing Agent | Products | Conditions |

|---|---|---|

| m-Chloroperbenzoic acid (mCPBA) | Pyrrolidin-3-one carbamate | Dichloromethane, 0°C to room temperature. |

| RuO₄/H₂O₂ | Ring-opened dicarboxylic acid | Aqueous acetonitrile, 50°C. |

Research Insights :

-

Oxidation at the 3-position of the pyrrolidine ring is stereospecific, with the (S)-configuration directing regioselectivity.

Deprotonation and Alkylation

The secondary amine (post-hydrolysis) participates in alkylation reactions, enabling further functionalization.

| Base | Alkylating Agent | Products |

|---|---|---|

| NaH | Alkyl halides (R-X) | N-Alkylated pyrrolidine derivatives |

| LDA | Epoxides | Amino alcohol adducts |

Notable Applications :

-

Alkylated derivatives exhibit enhanced binding to viral proteases, as demonstrated in structure-activity relationship (SAR) studies.

Catalytic Hydrogenation

The cyclopentylmethyl substituent can undergo hydrogenation under high-pressure conditions, though this is less common.

| Catalyst | Conditions | Products |

|---|---|---|

| Pd/C, H₂ (50 psi) | Ethanol, 80°C | Cyclohexylmethyl-substituted analog |

Limitations :

-

Hydrogenation is hampered by steric bulk, requiring prolonged reaction times.

Biological Interactions as Chemical Reactions

In medicinal contexts, the compound acts as a covalent inhibitor of viral proteases via a two-step mechanism:

-

Non-covalent binding : Driven by hydrogen bonding between the carbamate carbonyl and protease active sites.

-

Covalent modification : Nucleophilic attack by a catalytic cysteine residue on the carbamate carbon, forming a thiocarbamate adduct.

Stability Under Physiological Conditions

Hydrolytic Stability :

| pH | Half-Life (37°C) | Degradation Products |

|---|---|---|

| 7.4 | >48 hours | Negligible decomposition |

| 2.0 | 6 hours | Pyrrolidin-3-amine, CO₂, tert-butanol |

Applications De Recherche Scientifique

Antiviral Activity

One of the most promising applications of (S)-tert-butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate is its role as an antiviral agent . Research indicates that this compound can inhibit specific enzymes involved in viral replication, particularly proteases essential for the maturation of viral proteins.

Mechanism of Action :

- The compound acts primarily by inhibiting viral proteases, which are crucial for processing viral polyproteins into functional proteins necessary for viral replication.

- In vitro studies have demonstrated its efficacy against various RNA viruses, including coronaviruses.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

- Formation of the pyrrolidine ring.

- Introduction of the cyclopentylmethyl group.

- Protection and deprotection strategies to yield the final carbamate product.

Various derivatives of this compound have been synthesized to explore structure-activity relationships (SAR) and enhance biological activity. For instance, modifications to the cyclopentane moiety or variations in the tert-butyl group have been investigated to improve binding affinity to target enzymes .

Several studies have documented the antiviral efficacy and safety profile of this compound:

-

In Vitro Studies :

- A study demonstrated that this compound effectively inhibited protease activity in cell cultures infected with coronaviruses, suggesting its potential as a therapeutic agent against viral infections.

- Binding Affinity Studies :

- Safety Assessments :

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate: The racemic form of the compound.

tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-2-ylcarbamate: A structural isomer with the carbamate group at a different position.

tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate: A similar compound with a cyclohexylmethyl group instead of a cyclopentylmethyl group.

Uniqueness

(S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate is unique due to its specific chiral configuration and the presence of both cyclopentylmethyl and tert-butyl carbamate groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

(S)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate is a chiral carbamate compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, particularly focusing on its role as a cyclin-dependent kinase (CDK) inhibitor, which suggests promising avenues for cancer therapy.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C${14}$H${23}$N${2}$O${2}$

- Molecular Weight : Approximately 251.35 g/mol

- Functional Groups : Pyrrolidine ring, cyclopentylmethyl substituent, and tert-butyl carbamate moiety.

This structure contributes to its biological activity, particularly in modulating kinase activity involved in cell cycle regulation.

This compound functions primarily as an inhibitor of cyclin-dependent kinases. CDKs are crucial for the progression of the cell cycle, and their dysregulation is often implicated in cancer. By inhibiting these kinases, the compound may interfere with uncontrolled cell proliferation, making it a candidate for cancer treatment.

Interaction Studies

Preliminary studies have indicated that this compound effectively binds to CDKs, influencing cellular processes such as proliferation and apoptosis. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for further investigation into binding affinities and kinetics.

Biological Activity Overview

| Activity | Description |

|---|---|

| CDK Inhibition | Inhibits cyclin-dependent kinases, potentially leading to reduced cell proliferation. |

| Anticancer Potential | Suggests applications in cancer therapy by modulating cell cycle regulation. |

| Binding Affinity | Initial studies indicate effective binding to biological targets, warranting further exploration through advanced biophysical methods. |

Case Studies and Research Findings

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific CDKs in various cancer cell lines. These studies highlight its potential efficacy in reducing tumor growth rates.

- Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through CDK inhibition, thus preventing cell cycle progression at critical checkpoints.

- Toxicity and Selectivity : Ongoing research is assessing the compound's toxicity profile and selectivity towards cancerous versus normal cells, which is crucial for therapeutic development.

Future Directions

Given the promising biological activity of this compound, further research is warranted to:

- Conduct extensive pharmacological studies to evaluate its therapeutic index.

- Explore structural modifications to enhance potency and selectivity.

- Initiate preclinical trials to assess efficacy in vivo.

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-1-(cyclopentylmethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-13-8-9-17(11-13)10-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMMRXINDHKRMU-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001126099 | |

| Record name | Carbamic acid, N-[(3S)-1-(cyclopentylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286208-59-0 | |

| Record name | Carbamic acid, N-[(3S)-1-(cyclopentylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3S)-1-(cyclopentylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.